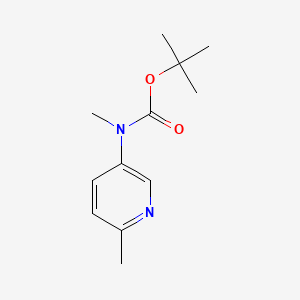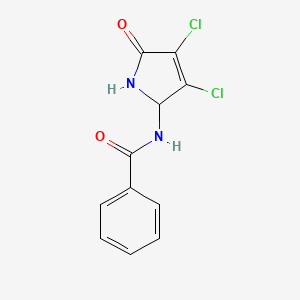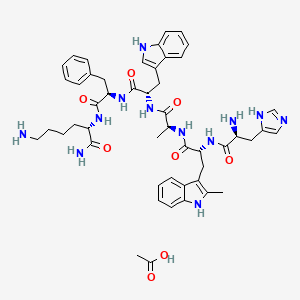
2-Chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities
Méthodes De Préparation
The synthesis of 2-Chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide typically involves the reaction of 2-chloro-4-nitrobenzoic acid with 2,5-dimethylpyrrole under specific conditions. The nitro group is then reduced to an amine, followed by the formation of the hydrazide through the reaction with hydrazine hydrate. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reactions .
Analyse Des Réactions Chimiques
2-Chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazoles or triazoles.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for synthesizing other heterocyclic compounds.
Biology: The compound exhibits antibacterial, antifungal, and antitubercular activities, making it a candidate for developing new antimicrobial agents.
Medicine: Its potential cytotoxic activity against certain cancer cell lines suggests its use in cancer research.
Industry: The compound’s derivatives are explored for their use in creating new materials with specific properties
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide involves its interaction with specific enzymes and molecular targets. For instance, it has been shown to inhibit enzymes like enoyl ACP reductase and dihydrofolate reductase, which are crucial for bacterial growth and survival. The compound binds to the active sites of these enzymes, disrupting their normal function and leading to the inhibition of bacterial growth .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide include other benzoic acid hydrazide derivatives, such as:
- 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activities and chemical properties. The unique combination of the chloro group and the 2,5-dimethylpyrrole moiety in this compound contributes to its distinct properties and potential applications .
Propriétés
Formule moléculaire |
C13H14ClN3O |
|---|---|
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
2-chloro-4-(2,5-dimethylpyrrol-1-yl)benzohydrazide |
InChI |
InChI=1S/C13H14ClN3O/c1-8-3-4-9(2)17(8)10-5-6-11(12(14)7-10)13(18)16-15/h3-7H,15H2,1-2H3,(H,16,18) |
Clé InChI |
AEZXHAMRXAQZMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=CC(=C(C=C2)C(=O)NN)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-methylpropanoyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B12464801.png)
![7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B12464806.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12464814.png)
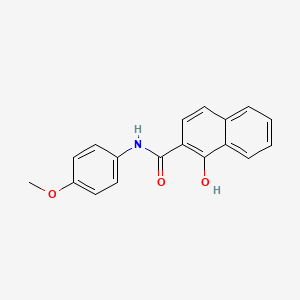
![2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)
![2,2-dimethyl-3-{4-[(1E)-2-phenylethenyl]piperazine-1-carbonyl}cyclopropane-1-carboxylic acid](/img/structure/B12464825.png)
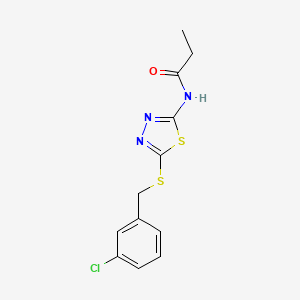
![2-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-4-nitroisoindole-1,3-dione](/img/structure/B12464841.png)
![Ethyl 2-[(4-benzylpiperazin-1-yl)methyl]-5-hydroxy-1-phenylindole-3-carboxylate](/img/structure/B12464842.png)
